Potency Advantage of 5-(Pyridin-2-yl)indazole Core over Isoquinoline Scaffold in Akt1 Inhibition
SAR studies on the core scaffold for Akt1 inhibitors directly compare the 5-(pyridin-2-yl)indazole derivative with the corresponding isoquinoline-containing analogue. The indazole-pyridine compound demonstrates superior binding affinity for the Akt1 kinase, achieving a Ki of 0.16 nM, whereas the isoquinoline analogue (compound 3) exhibits a Ki of 0.99 nM [1]. This represents a 6.2-fold improvement in potency conferred by the indazole core substitution.
| Evidence Dimension | Binding Affinity (Ki) for Akt1 Kinase |
|---|---|
| Target Compound Data | Ki = 0.16 nM for indazole-pyridine compound 4 |
| Comparator Or Baseline | Ki = 0.99 nM for isoquinoline analogue compound 3 |
| Quantified Difference | 6.2-fold improvement in potency |
| Conditions | Biochemical kinase assay using Akt1 |
Why This Matters
This 6.2-fold potency advantage at the core scaffold level is crucial for medicinal chemists selecting starting points for lead optimization, as it directly translates to lower effective doses and reduced risk of off-target pharmacology in subsequent studies.
- [1] Woods KW, et al. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorg Med Chem. 2006 Oct 15;14(20):6832-46. View Source
